molecular formula C12H20N4 B1475719 (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine CAS No. 2097943-17-2

(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine

Cat. No.: B1475719
CAS No.: 2097943-17-2
M. Wt: 220.31 g/mol
InChI Key: RHRWRCIXLOYINS-UHFFFAOYSA-N
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Description

(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with specific membrane proteins, potentially inhibiting their function . These interactions can modulate various biochemical pathways, making the compound a valuable tool in biochemical research.

Cellular Effects

The effects of This compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the inflammatory pathways in senescent cells, modulating gene expression and cellular metabolism . These effects highlight the compound’s potential in therapeutic applications, particularly in targeting specific cellular processes.

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For instance, it may inhibit or activate enzymes, leading to changes in gene expression and cellular function . Understanding these molecular interactions is crucial for developing targeted therapies using this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, the compound’s impact on cellular processes may vary depending on its stability and the duration of exposure. These temporal effects are essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. Research has shown that different doses can lead to varying effects on biochemical and physiological processes . For instance, higher doses may result in toxic or adverse effects, while lower doses may have therapeutic benefits. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may affect glycolysis or lipid metabolism, leading to changes in cellular energy production and storage. These interactions highlight the compound’s potential in metabolic research and therapeutic applications.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for developing targeted delivery systems and optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of This compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the plasma membrane or mitochondria can influence its interactions with other biomolecules and its overall cellular effects. Understanding these localization mechanisms is crucial for developing targeted therapies.

Biological Activity

The compound (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine , also referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N4C_{13}H_{18}N_{4}, and its structure features a piperidine ring connected to a cyclopropyl-substituted pyrazole. The presence of these rings contributes to its unique pharmacological profile.

PropertyValue
Molecular FormulaC13H18N4C_{13}H_{18}N_{4}
Molecular Weight246.31 g/mol
IUPAC NameThis compound

The primary target for this compound is p21-activated kinase 4 (PAK4) , a serine/threonine kinase involved in regulating various cellular processes, including growth and survival. The interaction with PAK4 leads to:

  • Inhibition of Cell Growth : The compound has been shown to inhibit the proliferation of certain cancer cell lines by blocking PAK4 activity.
  • Promotion of Apoptosis : By inhibiting PAK4, the compound can induce programmed cell death in malignant cells.
  • Regulation of Cytoskeletal Functions : The inhibition affects pathways regulated by Rho family GTPases, which are crucial for maintaining the cytoskeleton structure and function.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated that it effectively reduces cell viability in various cancer cell lines, including lung (A549) and breast cancer cells. The mechanism involves the modulation of apoptotic pathways and disruption of cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
A5495.3Induction of apoptosis
MCF77.8Cell cycle arrest

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing moderate activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.030 mg/mL

Case Studies

  • Study on Lung Cancer Cells : A study conducted on A549 lung cancer cells revealed that treatment with the compound led to a significant decrease in cell viability and increased markers for apoptosis after 24 hours of exposure .
  • Antimicrobial Testing : In a comparative study, the compound was tested alongside known antibiotics against bacterial strains. Results indicated that while not as potent as traditional antibiotics, it showed promise as an adjunct therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics but requires further investigation into its metabolic stability and bioavailability.

Properties

IUPAC Name

[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-8-9-3-5-16(6-4-9)12-7-11(14-15-12)10-1-2-10/h7,9-10H,1-6,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRWRCIXLOYINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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